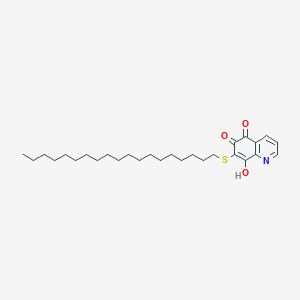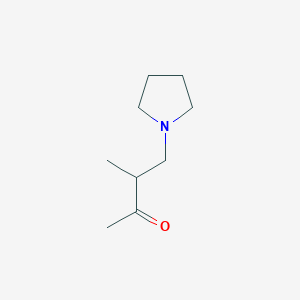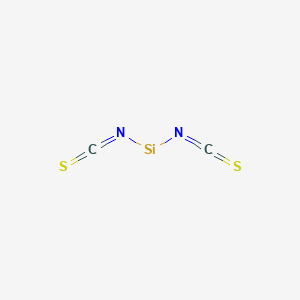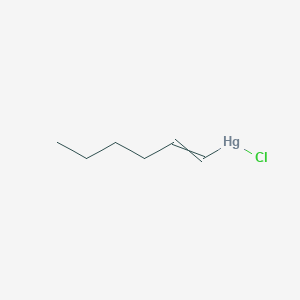![molecular formula C6H4N2 B14650658 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 52898-67-6](/img/structure/B14650658.png)
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diazabicyclo[420]octa-1,3,5,7-tetraene is a bicyclic compound with the molecular formula C8H6N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds.
科学的研究の応用
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism by which 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: A similar compound without the nitrogen atoms, used in various organic synthesis applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A compound with a similar bicyclic structure, used in the development of antimicrobial and anticancer agents.
Uniqueness
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of two nitrogen atoms in its bicyclic structure. This feature imparts distinct chemical reactivity and potential applications compared to its analogs. The ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
52898-67-6 |
|---|---|
分子式 |
C6H4N2 |
分子量 |
104.11 g/mol |
IUPAC名 |
2,4-diazabicyclo[4.2.0]octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C6H4N2/c1-2-6-5(1)3-7-4-8-6/h1-4H |
InChIキー |
TUTXHZRNEWUUCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


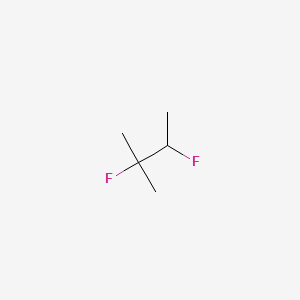
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
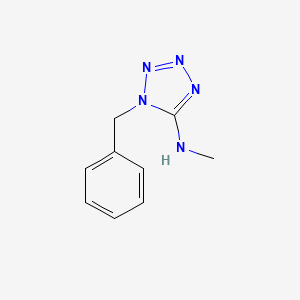
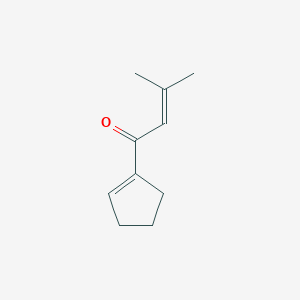

![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

